3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone
Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C24H19FN2O3S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.11004181 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibited significant inhibitory effects against various pathogens, including bacteria and fungi. For example, certain quinazolinone derivatives showed potent antimicrobial activities, outperforming commercial bactericides and fungicides in preliminary bioassays (Yan et al., 2016). Another study synthesized fluorine-containing quinazolinone derivatives with remarkable in vitro antimicrobial potency against Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013).
Antitumor Applications
Several quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activities. Notable compounds demonstrated broad-spectrum antitumor activity, with some showing potency comparable to or better than conventional drugs like 5-FU. Molecular docking studies further confirmed the potential mechanism of action of these compounds, suggesting their utility in cancer treatment (Al-Suwaidan et al., 2016).
Material Science Applications
Quinazolinone derivatives have also been explored for their applications in material science, such as in the development of reversible thermochromic materials. Compounds synthesized for this purpose demonstrated potential for use in various applications requiring temperature-sensitive materials (Patel et al., 2005).
Radioactive Labeling for Biomedical Research
The synthesis and biodistribution of radioactively labeled quinazolinone derivatives were investigated for potential use in imaging and targeting tumor cells in mice. These studies provide valuable insights into the pharmacokinetics and therapeutic potential of quinazolinone derivatives in cancer diagnosis and therapy (Al-Salahi et al., 2018).
Monoamine Oxidase Inhibitors
Quinazolinone derivatives have been synthesized and evaluated as inhibitors of the human monoamine oxidase (MAO) enzymes, with a focus on MAO-B inhibition. This research suggests the potential of quinazolinone compounds in the treatment of neurodegenerative disorders such as Parkinson's disease (Qhobosheane et al., 2018).
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3S/c25-17-11-9-16(10-12-17)15-31-24-26-20-6-2-1-5-19(20)23(28)27(24)13-18-14-29-21-7-3-4-8-22(21)30-18/h1-12,18H,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGRWLUIJNVXEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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